4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a nitro group, and a thiazolo[5,4-b]pyridine moiety attached to a phenyl ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby disrupting its role in various cellular functions .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical signal transduction pathway that is involved in the regulation of cell cycle and growth . By inhibiting PI3K, this compound can disrupt this pathway, leading to potential anti-cancer effects .
Result of Action
The result of the compound’s action is the potent inhibition of PI3K. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition disrupts the PI3K/AKT/mTOR pathway, potentially leading to anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazolo[5,4-b]pyridine ring system through cyclization reactions involving appropriate precursors. The final step involves coupling the thiazolo[5,4-b]pyridine derivative with the nitrated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of automated synthesis and purification systems would also be beneficial in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).
Cyclization: Cyclization agents and conditions specific to the desired ring system.
Major Products
Reduction: 4-amino-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex polycyclic compounds.
Scientific Research Applications
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzamide: Similar structure but with a different thiazole ring fusion.
4-chloro-3-nitro-N-(3-(thiazolo[5,4-c]pyridin-2-yl)phenyl)benzamide: Another structural isomer with a different ring fusion.
Uniqueness
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
4-chloro-3-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O3S/c20-14-7-6-11(10-16(14)24(26)27)17(25)22-13-4-1-3-12(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZQCCFOMEBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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